molecular formula C10H9BrN2O2 B1406897 Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1315362-84-5

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B1406897
CAS RN: 1315362-84-5
M. Wt: 269.09 g/mol
InChI Key: XSAJSQRCXJXDNT-UHFFFAOYSA-N
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Description

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a chemical compound with the CAS Number: 1251033-23-4 . It has a molecular weight of 269.1 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature . For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds of the imidazo[1,2-a]pyridine class have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at ambient temperature .

Scientific Research Applications

1. Pharmaceutical Synthesis

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate plays a crucial role in pharmaceutical synthesis, especially in the formation of anti-cancer and anti-tuberculosis (TB) agents. In a study, it was involved in the regioselective palladium-catalyzed Suzuki–Miyaura borylation reaction, leading to the formation of nitrogen-rich systems incorporated into potential anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

2. Anti-inflammatory and Analgesic Activity

This compound is also used in synthesizing various carboxylic acids with potential anti-inflammatory and analgesic properties. A study reported the synthesis of a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, indicating its role in developing compounds with anti-inflammatory and analgesic activities (Abignente et al., 1982).

3. Anti-Hepatitis B Virus Activity

This compound derivatives have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. In a study, these derivatives showed significant effectiveness in inhibiting the replication of HBV DNA, highlighting their potential in antiviral therapies (Chen et al., 2011).

4. Synthesis of Fused Triazines with Biological Activity

This compound has been used in the synthesis of fused triazines, indicating its role in creating biologically active compounds. The compound was used to generate substituted nitro carboxamidoimidazopyridines, leading to the formation of triazines with potential biological activity (Zamora et al., 2004).

5. Catalytic Activities in Oxidation Reactions

Research has demonstrated the use of this compound derivatives in catalyzing oxidation reactions. A study found that these compounds, in combination with transition metals, can effectively catalyze the oxidation of catechol to o-quinone, suggesting their use in chemical synthesis and industrial applications (Saddik et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAJSQRCXJXDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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